molecular formula C17H18N2O2S2 B2449814 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896346-71-7

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2449814
CAS RN: 896346-71-7
M. Wt: 346.46
InChI Key: MWZYUYZNTPMMDM-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized using Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Mechanism of Action

The exact mechanism of action of 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including topoisomerase II and HDAC. Topoisomerase II is involved in DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. One direction is to further investigate its mechanism of action, particularly its interaction with topoisomerase II and HDAC. Another direction is to investigate its potential as a therapeutic agent for cancer treatment, including its efficacy in animal models and its potential side effects. Additionally, further research could investigate its potential for other applications, such as anti-inflammatory and antioxidant therapy.

Synthesis Methods

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been synthesized using various methods, including the reaction of 2-(methylthio)benzoyl chloride with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the presence of a base. Another method involves the reaction of 2-(methylthio)benzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The synthesized compound can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase (HDAC), which are involved in cancer cell proliferation.

properties

IUPAC Name

2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-22-12-8-4-3-7-11(12)16(21)19-17-14(15(18)20)10-6-2-5-9-13(10)23-17/h3-4,7-8H,2,5-6,9H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZYUYZNTPMMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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